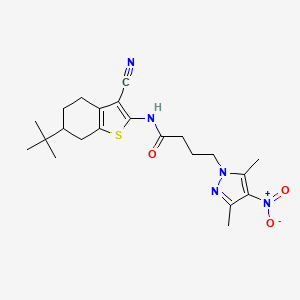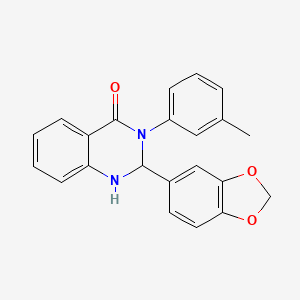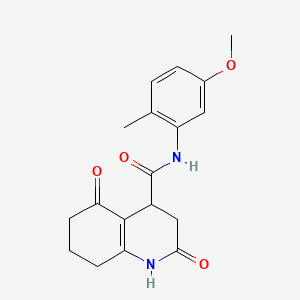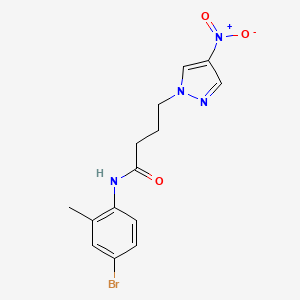![molecular formula C17H17N3O B4227131 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B4227131.png)
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]pyridine
Overview
Description
Synthesis Analysis
The synthesis of 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]pyridine and related derivatives often involves complex organic synthesis routes that include the formation of 1,3,4-oxadiazole rings and subsequent functionalization with pyridine and phenyl groups. For example, novel 1,3,4-oxadiazole–pyridine hybrids have been synthesized, showcasing the versatility and adaptability of this core structure in synthesizing electron-transporting materials for LEDs (Wang et al., 2002).
Molecular Structure Analysis
The molecular structure of 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]pyridine derivatives has been extensively studied, revealing interesting aspects of their crystal packing and molecular conformations. X-ray crystallography has been a crucial tool in these analyses, helping to elucidate the spatial arrangements and bonding patterns within these molecules (Hou et al., 2013).
Chemical Reactions and Properties
The chemical reactivity and properties of 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]pyridine derivatives are influenced by the presence of the 1,3,4-oxadiazole and pyridine groups. These compounds participate in various chemical reactions, including interactions with metal ions to form complexes and their behavior in different chemical environments, demonstrating their potential in materials science and coordination chemistry (Galadzhun et al., 2018).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, boiling points, and solubilities, are critical for their application in materials science, particularly in the development of electronic devices like LEDs. These properties are influenced by the molecular structure and the nature of substituents attached to the core 1,3,4-oxadiazole and pyridine units (Wang et al., 2001).
Chemical Properties Analysis
The chemical properties, including reactivity patterns, stability under various conditions, and interactions with other molecules, are essential for understanding the potential applications of these compounds. The presence of the 1,3,4-oxadiazole ring imparts unique electronic characteristics, making these compounds interesting for studies related to their electron-transporting capabilities and potential use in electronic devices (Wang et al., 2002).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For instance, if it were used as a drug, its mechanism of action could involve binding to a specific biological target . If it were used as a catalyst, its mechanism of action could involve facilitating a specific chemical reaction .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-tert-butylphenyl)-5-pyridin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-17(2,3)14-8-6-12(7-9-14)15-19-16(21-20-15)13-5-4-10-18-11-13/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAPJWMYGCABOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,5-dimethoxyphenyl)-2-({5-[2-(3,4-dimethoxyphenyl)vinyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4227048.png)
![5,7-dimethyl-N-3-pyridinylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4227061.png)

![(2-chlorobenzyl)[(1-ethyl-2-pyrrolidinyl)methyl]amine dihydrochloride](/img/structure/B4227067.png)

![2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B4227078.png)


![3-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-N-(3-ethylphenyl)propanamide](/img/structure/B4227113.png)
![2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B4227118.png)

![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4227128.png)
![4-[3-(2-adamantylamino)-4-nitrophenyl]-N,N-dimethyl-1-piperazinesulfonamide](/img/structure/B4227149.png)
